
1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine
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Overview
Description
1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a reaction, which involves the use of a boron reagent and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)piperazine: Similar in structure but contains a piperazine ring instead of a cyclobutane ring.
3-Fluorophenyl-2-pyrrolidinone: Contains a pyrrolidinone ring and is used in different applications.
3-Fluorophenyl-2-propanone: Contains a propanone group and is used in organic synthesis.
Uniqueness
1-(3-Fluorophenyl)-3-methylcyclobutan-1-amine is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in the study of specific biochemical interactions.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-methylcyclobutan-1-amine |
InChI |
InChI=1S/C11H14FN/c1-8-6-11(13,7-8)9-3-2-4-10(12)5-9/h2-5,8H,6-7,13H2,1H3 |
InChI Key |
OHEGOBJFFISPRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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